molecular formula C10H17ClN2O4S3 B1684376 Dorzolamidhydrochlorid CAS No. 130693-82-2

Dorzolamidhydrochlorid

Katalognummer: B1684376
CAS-Nummer: 130693-82-2
Molekulargewicht: 360.9 g/mol
InChI-Schlüssel: OSRUSFPMRGDLAG-QMGYSKNISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Management of Glaucoma and Ocular Hypertension

Dorzolamide is primarily indicated for patients with elevated IOP due to open-angle glaucoma or ocular hypertension. Clinical studies have demonstrated its efficacy in lowering IOP:

  • Efficacy : In a study, dorzolamide reduced mean IOP by approximately 4 to 6 mm Hg at peak and 3 to 4.5 mm Hg at trough after administration three times daily .
  • Comparative Studies : A one-year study showed that dorzolamide's ocular hypotensive efficacy was comparable to that of betaxolol but slightly inferior to timolol .

Adjunctive Therapy

Dorzolamide can be used alongside other topical medications, particularly beta-adrenergic antagonists, enhancing overall IOP control. It has been shown to provide additive effects when combined with these agents .

Effects on Central Corneal Thickness

Research indicates that dorzolamide may also influence central corneal thickness (CCT), particularly in patients with compromised corneal endothelium:

  • Study Findings : A four-week application resulted in a statistically significant increase in CCT among patients with cornea guttata, suggesting potential benefits for patients with specific corneal conditions .
  • Short-term Effects : A short-term study noted a slight but significant thickening of CCT after just one day of treatment .

Safety and Tolerability

Dorzolamide is generally well-tolerated, with the most common side effects being transient ocular burning or stinging and a bitter taste. Unlike systemic carbonic anhydrase inhibitors, it does not typically cause significant acid-base or electrolyte disturbances .

Case Study 1: Long-term Efficacy and Safety

A four-week randomized controlled trial involving 48 patients demonstrated that dorzolamide significantly lowered IOP without causing clinically significant adverse effects. The study monitored various ocular parameters and found no major safety concerns associated with its use .

Case Study 2: Impact on Corneal Health

In a study focusing on patients with corneal guttae, dorzolamide was applied over four weeks, leading to notable increases in CCT while effectively reducing IOP. This suggests that dorzolamide may have dual benefits for both glaucoma management and corneal health .

Summary of Findings

Application AreaKey Findings
Glaucoma ManagementEffective in lowering IOP; comparable efficacy to other treatments
Adjunctive TherapyProvides additive effects when used with beta-blockers
Central Corneal ThicknessSignificant increases observed in patients with compromised corneas
Safety ProfileGenerally well-tolerated; minimal systemic side effects reported

Wirkmechanismus

Target of Action

Dorzolamide hydrochloride primarily targets carbonic anhydrase (CA) , specifically CA II and IV . These enzymes are located in the ciliary process and play a crucial role in regulating ion balance and fluid pressure in the eyes .

Mode of Action

Dorzolamide hydrochloride works by reversibly inhibiting the activity of carbonic anhydrase II and IV . This inhibition results in a reduction of hydrogen ion secretion at the renal tubule and an increased renal excretion of sodium, potassium, bicarbonate, and water . The overall effect is a decrease in the production of aqueous humor, leading to a reduction in intraocular pressure .

Pharmacokinetics

Dorzolamide hydrochloride is administered topically and reaches the systemic circulation where it accumulates in red blood cells (RBCs) during chronic dosing due to binding to CA-II . It is slowly metabolized to N-desethyl metabolite, which also accumulates in RBCs . The elimination half-life of dorzolamide is very long (greater than 4 months), and elimination occurs primarily via the renal route . Despite systemic absorption, the inhibition of carbonic anhydrase in RBCs is moderate, avoiding systemic adverse effects .

Action Environment

Environmental factors can influence the action of dorzolamide hydrochloride. For instance, the pH of the eye drop solution can affect the drug’s bioavailability and irritation potential . Studies have shown that dorzolamide is more effectively delivered into the eye from acidic eye drop solutions than from comparable neutral solutions . Increasing the ph of the eye drops to physiological ph significantly reduces their local irritation . Furthermore, the formulation of the drug can also impact its effectiveness. For example, formulating dorzolamide as self-assembled nanostructures can enhance its pharmacokinetic parameters and extend its pharmacological action .

Biochemische Analyse

Biochemical Properties

Role in Biochemical Reactions: Dorzolamide inhibits the enzyme carbonic anhydrase II and IV in the ciliary epithelium. By doing so, it reduces hydrogen ion secretion at the renal tubule and increases renal excretion of sodium, potassium, bicarbonate, and water. This ultimately decreases the production of aqueous humor, leading to a reduction in intraocular pressure .

Interactions with Biomolecules: Dorzolamide interacts with carbonic anhydrase, specifically inhibiting its activity. Carbonic anhydrase normally converts carbonic acid (H2CO3) into bicarbonate (HCO3), releasing a proton (H+) into solution. Inhibition of this process affects ion balance and fluid pressure in the eyes, contributing to its therapeutic effect .

Cellular Effects

Dorzolamide influences cell function by modulating ion transport and fluid dynamics within the ciliary process. It impacts cell signaling pathways, gene expression, and cellular metabolism, all of which contribute to its ability to lower intraocular pressure .

Molecular Mechanism

At the molecular level, dorzolamide’s primary action involves reversible inhibition of carbonic anhydrase II and IV. By blocking this enzyme, it disrupts the production of aqueous humor, leading to reduced intraocular pressure .

Temporal Effects in Laboratory Settings

Studies have explored the stability and degradation of dorzolamide over time. Long-term effects on cellular function have been observed in in vitro and in vivo experiments, providing valuable insights into its clinical use .

Dosage Effects in Animal Models

Dorzolamide’s effects vary with different dosages in animal models. Researchers have investigated threshold effects and potential toxic or adverse effects at high doses, informing optimal dosing strategies .

Metabolic Pathways

The product is involved in metabolic pathways related to carbonic anhydrase inhibition. Understanding these pathways sheds light on its overall impact on cellular processes .

Transport and Distribution

Dorzolamide is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of dorzolamide influences its activity and function. Targeting signals or post-translational modifications direct it to specific compartments or organelles within cells .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Dorzolamide hydrochloride is a potent carbonic anhydrase inhibitor primarily used in the treatment of elevated intraocular pressure (IOP) in conditions such as glaucoma and ocular hypertension. Its mechanism of action, pharmacokinetics, and biological effects have been extensively studied, revealing significant insights into its therapeutic potential and safety profile.

Dorzolamide specifically inhibits carbonic anhydrase II (CA-II), an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ions. This inhibition disrupts the production of bicarbonate in the ciliary body, leading to decreased sodium and fluid transport, which ultimately reduces aqueous humor secretion and lowers IOP. Notably, dorzolamide exhibits a 4000-fold higher affinity for CA-II compared to other isoenzymes such as CA-I and CA-IV, making it highly effective in targeting ocular tissues .

Pharmacokinetics

  • Absorption : Following topical administration, dorzolamide penetrates the cornea effectively, reaching systemic circulation albeit at low plasma concentrations. Studies indicate that systemic exposure increases with prolonged use .
  • Distribution : The drug accumulates in red blood cells due to its binding affinity for CA-II, with concentrations approaching 20-25 μM in chronic administration scenarios .
  • Protein Binding : Approximately 33% of dorzolamide is bound to plasma proteins, influencing its bioavailability .
  • Metabolism : Dorzolamide is metabolized to N-desethyldorzolamide, which has reduced potency against CA-II but retains some inhibitory effects on CA-I. The metabolism involves cytochrome P450 enzymes, particularly CYP2B1 and CYP3A2 .
  • Elimination : The primary route of elimination is through the urine, with both dorzolamide and its metabolite being excreted unchanged .

Intraocular Pressure Reduction

Dorzolamide has been shown to effectively lower IOP by about 20-30% in various studies. For instance, a randomized trial demonstrated that patients receiving 2% dorzolamide three times daily achieved comparable IOP reductions to those treated with beta-blockers like timolol .

Central Corneal Thickness Changes

Research indicates that long-term use of dorzolamide can lead to significant increases in central corneal thickness (CCT) among patients with compromised corneal endothelium. A study found that after four weeks of treatment, patients exhibited a mean increase in CCT of 26.3 μm compared to only 3.3 μm in the placebo group . This effect suggests potential benefits for patients with corneal endothelial issues but necessitates careful monitoring.

Case Studies and Clinical Findings

  • Clinical Efficacy : In a study involving 523 patients over one year, dorzolamide's efficacy was assessed against beta-blockers. Results indicated that dorzolamide provided a mean reduction in IOP comparable to timolol and betaxolol without significant electrolyte disturbances or systemic side effects commonly associated with oral carbonic anhydrase inhibitors .
  • Additive Effects with Other Medications : The combination of dorzolamide with other ocular hypotensive agents has shown enhanced efficacy. For example, studies have reported greater IOP reductions when dorzolamide is added to prostaglandin analogs or beta-blockers compared to monotherapy .

Summary Table of Key Findings

Parameter Dorzolamide Hydrochloride
Mechanism of Action Inhibition of carbonic anhydrase II
Primary Use Treatment of elevated IOP
Typical Dosage 2% solution, three times daily
Mean IOP Reduction 20-30%
Central Corneal Thickness Increase Up to 26.3 μm after 4 weeks
Systemic Absorption Low plasma concentrations
Protein Binding ~33%
Metabolite Activity N-desethyldorzolamide (less potent)

Eigenschaften

IUPAC Name

(4S,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S3.ClH/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16;/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16);1H/t6-,8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRUSFPMRGDLAG-QMGYSKNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045530
Record name Dorzolamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130693-82-2
Record name Dorzolamide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130693-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dorzolamide hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130693822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dorzolamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2s,4s)-2-ethylamino-4-methyl-5,5-dioxo-5,7-dithiabicyclo[4.3.0]nona-8,10-diene-8-sulfonamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DORZOLAMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZO5366EW7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dorzolamide hydrochloride
Reactant of Route 2
Dorzolamide hydrochloride
Reactant of Route 3
Dorzolamide hydrochloride
Reactant of Route 4
Dorzolamide hydrochloride
Reactant of Route 5
Dorzolamide hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Dorzolamide hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.